molecular formula C13H18ClN3O2 B1639710 tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate CAS No. 159016-24-7

tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate

Cat. No.: B1639710
CAS No.: 159016-24-7
M. Wt: 283.75 g/mol
InChI Key: LNCQFLSZOPKRQA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate: is a synthetic organic compound that features a hydrazinecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 1-amino-2-(4-chlorophenyl)ethanone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting specific biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential use in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a pharmacophore in drug design .

Properties

CAS No.

159016-24-7

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

tert-butyl N-[(E)-[1-amino-2-(4-chlorophenyl)ethylidene]amino]carbamate

InChI

InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-16-11(15)8-9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18)

InChI Key

LNCQFLSZOPKRQA-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(\CC1=CC=C(C=C1)Cl)/N

SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)Cl)N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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